5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
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Overview
Description
5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is a synthetic organic compound known for its stability and versatility in various chemical reactions. This compound features a unique tricyclo[3.3.0.0,3,7]octane ring system which imparts distinct chemical properties, making it valuable in multiple scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include tricyclo[3.3.0.0,3,7]octane and tert-butoxycarbonyl (Boc) protected amines.
Reaction Steps
Formation of the tricyclo[3.3.0.0,3,7]octane core.
Introduction of the tert-butoxycarbonyl (Boc) protecting group.
Functionalization at the carboxylic acid site.
Reaction Conditions: : These steps often involve standard organic synthesis conditions such as controlled temperature (0-100°C), the use of inert atmospheres, and catalysts like palladium or acids for specific functional group transformations.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to enhance reaction efficiency and yield.
Advanced purification techniques such as recrystallization and chromatography ensure the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, typically facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, often utilizing halogenated derivatives and corresponding nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation catalysts (Pd/C).
Substitution: : Halogenated derivatives, sodium hydride (NaH), Grignard reagents (RMgX).
Major Products Formed
Oxidized derivatives (e.g., alcohols, ketones).
Reduced products (e.g., amines, hydrocarbons).
Substituted products depending on the reagents used (e.g., alkylated or acylated derivatives).
Scientific Research Applications
The compound finds applications in various fields:
Chemistry: : As a building block for complex molecular architectures and in the study of reaction mechanisms.
Biology: : In the design of novel biochemical probes and as a molecular scaffold in drug discovery.
Medicine: : Potential therapeutic applications due to its stability and ability to engage in diverse chemical interactions.
Industry: : Used in materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets through its functional groups. These interactions may include hydrogen bonding, hydrophobic interactions, and covalent bonding with reactive sites on target molecules. The tricyclo[3.3.0.0,3,7]octane core provides rigidity, influencing the overall molecular conformation and enhancing binding specificity.
Comparison with Similar Compounds
Similar Compounds
5-((aminomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid): Lacks the tert-butoxycarbonyl group, making it less stable.
5-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-1-carboxylic acid: Features a simpler bicyclic structure, resulting in different chemical properties.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group enhances stability and solubility.
The tricyclo[3.3.0.0,3,7]octane ring system imparts unique rigidity, influencing its reactivity and binding interactions.
This compound's distinctive structural features and chemical versatility make it a valuable tool in various scientific and industrial applications. Its stability and functional group compatibility offer advantages over simpler analogs, highlighting its utility in advanced research and development initiatives.
Properties
CAS No. |
2445794-56-7 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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